LogP Reduction vs. N–H Analog: 1.5-Unit Gain in Hydrophilicity
The N-methyl substituent lowers the predicted partition coefficient by approximately 1.5 log units relative to the unsubstituted N-(piperidin-4-yl)methanesulfonamide. The target compound exhibits an XLogP3 of –0.4 [1], whereas the N–H analog displays a measured/consensus LogP of ~1.09 [2]. This places the N-methyl compound firmly in hydrophilic chemical space, which is associated with lower phospholipidosis risk and reduced CYP450 promiscuity.
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = –0.4 |
| Comparator Or Baseline | N-(piperidin-4-yl)methanesulfonamide (CAS 70724-72-0); LogP = 1.09 |
| Quantified Difference | ΔLogP ≈ 1.5 units (more hydrophilic) |
| Conditions | Computed values (XLogP3 algorithm, PubChem; ACD/Labs LogP for comparator) |
Why This Matters
Lower lipophilicity directly correlates with reduced off-target binding (e.g., hERG, CYP inhibition), making the N-methyl scaffold preferable for early-stage lead optimization where safety margins are critical.
- [1] PubChem. Compound Summary: N-Methyl-N-(piperidin-4-yl)methanesulfonamide (CID 20569916). XLogP3-AA: –0.4. View Source
- [2] Molbase / Chemsrc. N-(Piperidin-4-yl)methanesulfonamide (CAS 70724-72-0). LogP: 1.0881. View Source
